molecular formula C11H12N4O2S B512616 (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine CAS No. 352545-66-5

(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine

Cat. No.: B512616
CAS No.: 352545-66-5
M. Wt: 264.31g/mol
InChI Key: ZXQPOTVCMHLPEM-UUASQNMZSA-N
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Description

(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine is a complex organic compound with a unique structure that includes a pyrimido[4,5-b][1,4]benzothiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[4,5-b][1,4]benzothiazin ring system, followed by the introduction of the N-hydroxy and methoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The methoxy and N-hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine: shares similarities with other pyrimido[4,5-b][1,4]benzothiazin derivatives.

    Other similar compounds: include those with different substituents on the pyrimido[4,5-b][1,4]benzothiazin ring system, such as halogenated or alkylated derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

352545-66-5

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31g/mol

IUPAC Name

(NZ)-N-(4-methoxy-5,7,8,9-tetrahydropyrimido[4,5-b][1,4]benzothiazin-6-ylidene)hydroxylamine

InChI

InChI=1S/C11H12N4O2S/c1-17-10-9-11(13-5-12-10)18-7-4-2-3-6(15-16)8(7)14-9/h5,14,16H,2-4H2,1H3/b15-6-

InChI Key

ZXQPOTVCMHLPEM-UUASQNMZSA-N

SMILES

COC1=C2C(=NC=N1)SC3=C(N2)C(=NO)CCC3

Isomeric SMILES

COC1=C2C(=NC=N1)SC3=C(N2)/C(=N\O)/CCC3

Canonical SMILES

COC1=C2C(=NC=N1)SC3=C(N2)C(=NO)CCC3

Origin of Product

United States

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